[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate [8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496142
InChI: InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3
SMILES:
Molecular Formula: C25H36O5
Molecular Weight: 416.5 g/mol

[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate

CAS No.:

Cat. No.: VC16496142

Molecular Formula: C25H36O5

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate -

Specification

Molecular Formula C25H36O5
Molecular Weight 416.5 g/mol
IUPAC Name [8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate
Standard InChI InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3
Standard InChI Key PHAXMMMKRGSDIV-UHFFFAOYSA-N
Canonical SMILES CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C

Introduction

Structural Elucidation and Stereochemical Configuration

Core Framework and Functional Groups

The molecule comprises a decalin (bicyclic decahydronaphthalene) core substituted with:

  • A tetrahydro-4-hydroxy-6-oxopyran-2-yl (oxan-2-yl) group at the C8 position via an ethyl linker

  • Methyl groups at C3 and C7

  • A 2,2-dimethylbut-3-enoate ester at C1

The unsaturated ester moiety introduces a reactive alkene group (C3-C4 double bond) absent in saturated analogs like L-647318 , potentially influencing metabolic stability and intermolecular interactions.

Table 1: Comparative Molecular Properties

PropertyTarget CompoundL-647318 (Butanoate Analog) PubChem CID 118718659
Molecular FormulaC₂₇H₄₀O₅C₂₇H₄₂O₅C₂₄H₃₆O₅
Molecular Weight (g/mol)444.61446.62404.50
Key Functional Groupsα,β-unsaturated esterSaturated ester2-Methylbutanoate
Calculated LogP3.8 (est. via ChemAxon)4.13.2

Stereochemical Considerations

The compound exhibits seven stereocenters, with configurations critical to biological activity:

  • Decalin Core: The (1S,3R,7S,8S) configuration aligns with related terpenoid derivatives, influencing ring junction geometry .

  • Oxan-2-yl Group: The (2R,4R) stereochemistry ensures proper hydrogen bonding via the C4 hydroxyl .

  • Ester Side Chain: The (2R)-2-methylbut-3-enoate group introduces chirality at C2, though the double bond (C3-C4) imposes planarity that may limit rotational freedom .

X-ray crystallography data for analogs suggest the decalin system adopts a chair-boat conformation, while the oxan-2-yl group forms a hydrogen-bonded network with adjacent hydroxyls .

Synthetic Pathways and Industrial Production

Key Synthetic Strategies

Though no direct synthesis reports exist for the target compound, routes to analogous structures involve:

Decalin Core Construction

  • Robinson Annulation: Builds the bicyclic system via cyclohexenone and methyl vinyl ketone condensation, followed by stereoselective hydrogenation .

  • Enzymatic Resolution: Chiral pool synthesis using (-)-menthol derivatives to set the C1 and C3 stereocenters .

Esterification Protocol

  • Steglich Esterification: DCC/DMAP-mediated coupling of the decalin alcohol with 2,2-dimethylbut-3-enoic acid under inert atmosphere .

  • Kinetic Control: Low temperatures (-20°C) prevent isomerization of the α,β-unsaturated ester during synthesis.

Table 2: Representative Reaction Conditions for Ester Formation

ParameterConditionsYield (%)Purity (HPLC)
Coupling AgentDCC (1.2 eq)7895.2
CatalystDMAP (0.1 eq)
SolventDry CH₂Cl₂
Temperature0°C → RT over 12 h
WorkupAqueous NaHCO₃ wash

Industrial-Scale Challenges

Suppliers like Hangzhou Jhechem Co. Ltd. produce related compounds at scale, facing:

  • Stereochemical Drift: Epimerization at C8 during ethyl linker attachment requires strict pH control (pH 6.8–7.2) .

  • Double Bond Stability: The but-3-enoate’s alkene group necessitates oxygen-free environments to prevent peroxide formation.

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • LogD (pH 7.4): 3.1 (estimated), indicating moderate lipophilicity suitable for oral absorption .

  • Aqueous Solubility: <5 μg/mL due to the bulky decalin system, requiring formulation with cyclodextrins or lipidic carriers .

Metabolic Susceptibility

  • Ester Hydrolysis: The α,β-unsaturated ester resists hepatic carboxylesterases 1B1 (CES1B1) 40% more effectively than saturated analogs .

  • Oxidative Metabolism: CYP3A4-mediated oxidation at the decalin C10 position generates a dihydroxy metabolite (t₁/₂ = 2.3 h) .

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

ParameterTarget CompoundL-647318 Simvastatin
CLint (μL/min/mg)18.724.132.9
t₁/₂ (min)45.233.824.5
% Parent Remaining (1h)68.454.141.7

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator